2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a 3-chlorophenyl and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative.
Substitution Reactions: The imidazole ring is then substituted with 3-chlorophenyl and p-tolyl groups using appropriate halogenated precursors and a base.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The compound may also interact with cellular membranes, altering permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.
2-((1-(3-chlorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
The presence of both 3-chlorophenyl and p-tolyl groups in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a notable member of the imidazole derivative family, characterized by its unique structural features, including an imidazole ring, a thioether linkage, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
- Molecular Formula: C22H19ClN4S
- Molecular Weight: 438.9 g/mol
- CAS Number: 1207045-60-0
The presence of the 3-chlorophenyl and p-tolyl groups enhances the lipophilicity and biological interactions of the molecule, potentially affecting its pharmacological properties.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activities. Specifically, studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 - 0.25 |
Escherichia coli | 4.69 - 22.9 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
Candida albicans | 16.69 - 78.23 |
These findings suggest that this compound may act as a potent inhibitor of bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of imidazole derivatives is also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways.
In vitro studies have highlighted that certain derivatives possess the ability to inhibit tumor cell growth effectively while exhibiting minimal toxicity to normal cells . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.
The biological activity of this compound is believed to arise from several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation: Interaction with specific cellular receptors can alter signaling cascades, leading to reduced cell proliferation.
- Metal Ion Coordination: The imidazole ring can chelate metal ions, which may be crucial for the function of certain enzymes or proteins .
Study on Antimicrobial Activity
In a comparative study evaluating the antimicrobial efficacy of various imidazole derivatives, including our compound of interest, it was found that modifications in the aromatic substituents significantly influenced their activity profiles. The study reported that the introduction of electron-withdrawing groups (like chlorine) enhanced antimicrobial potency against Staphylococcus aureus and E. coli .
Study on Cancer Cell Lines
Another study focused on the anticancer effects of imidazole derivatives demonstrated that compounds with similar structural features showed promising results in inhibiting proliferation in breast cancer cell lines (MCF-7). The study concluded that these compounds could serve as leads for developing new anticancer agents .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOLYADQLUXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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